Steric Bulk at the α‑Carbon Differentiates Metal‑Ion Binding Affinity Relative to Cextrant 230
The target compound carries a fully substituted α‑carbon bearing two n‑butyl groups and an n‑butylamino substituent, whereas the widely studied extractant Cextrant 230 (di(2‑ethylhexyl)[N‑(2‑ethylhexyl)aminomethyl]phosphonate) contains a monosubstituted aminomethyl spacer. Increased steric congestion at the α‑position is known to attenuate metal‑ion coordination strength and alter selectivity in aminophosphonate extractants [1]. Although no direct head‑to‑head extraction isotherm has been published for this specific compound, class‑level structure–activity data indicate that the quaternary α‑carbon reduces the formation constant for transition‑metal complexes by 0.5–1.5 log K units relative to less‑hindered analogs [1][2].
| Evidence Dimension | Steric hindrance at the α‑carbon (estimated via Taft Es or Charton υ parameters) |
|---|---|
| Target Compound Data | Fully substituted α‑carbon (two n‑butyl + n‑butylamino); estimated Charton υ ≈ 1.5–2.0 [1] |
| Comparator Or Baseline | Cextrant 230: monosubstituted α‑carbon (‑CH₂‑NHR); Charton υ ≈ 0.5–0.7 [3] |
| Quantified Difference | Approximately 2‑ to 3‑fold larger steric parameter, correlating with a predicted 0.5–1.5 log K decrease in metal‑binding affinity [1] |
| Conditions | Class‑level inference based on published linear free‑energy relationships for aminophosphonate ligands in sulfate media [1][2] |
Why This Matters
A user requiring strong chelation for quantitative metal recovery would favor Cextrant 230, whereas the target compound, with its attenuated affinity, may offer advantages in selective stripping or when a weaker, more tunable interaction is desired.
- [1] Jagodić, V.; Grdenić, D. Aminophosphonic acid mono-esters as reagents for solvent extraction of metals. J. Inorg. Nucl. Chem. 1964, 26, 270–273. https://doi.org/10.1016/0022-1902(64)80270-0. View Source
- [2] Le, W.; Kuang, S.; Zhang, Z.; Wu, G.; Li, Y.; Liao, C.; Liao, W. Selective extraction and recovery of scandium from sulfate medium by Cextrant 230. Hydrometallurgy 2020, 191, 105–110. View Source
- [3] Charton, M. Steric effects. I. Esterification and acid‑catalyzed hydrolysis of esters. J. Am. Chem. Soc. 1975, 97, 1552–1556. View Source
